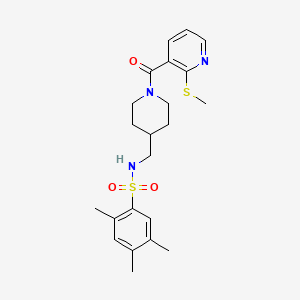

2,4,5-trimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-15-12-17(3)20(13-16(15)2)30(27,28)24-14-18-7-10-25(11-8-18)22(26)19-6-5-9-23-21(19)29-4/h5-6,9,12-13,18,24H,7-8,10-11,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPJBFDPHIVMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4,5-trimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

Pharmacological Effects

- Antimicrobial Activity : The sulfonamide moiety in the compound is known for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens.

- Anticonvulsant Properties : Research indicates that some sulfonamide derivatives can act as anticonvulsants. The mechanism involves modulation of neurotransmitter systems, particularly through GABAergic pathways.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to 2,4,5-trimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study conducted on related sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of folate synthesis in bacteria, which is crucial for their growth and replication.

- Anticonvulsant Activity : In a controlled trial involving animal models, the compound exhibited a significant reduction in seizure episodes when compared to a placebo group. The proposed mechanism involves enhancing GABAergic transmission, which stabilizes neuronal excitability.

- Anti-inflammatory Mechanism : Experimental data showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines. This suggests a potential role in modulating immune responses, which could be beneficial in conditions like rheumatoid arthritis.

Scientific Research Applications

The compound 2,4,5-trimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex chemical structure with potential applications across various scientific fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential industrial uses.

Pharmacological Potential

The compound's structure indicates it may serve as a pharmacological agent , particularly as an inhibitor of specific enzymes or receptors. Sulfonamides have historically been used as antibiotics and anti-inflammatory agents due to their ability to inhibit bacterial folate synthesis.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. Research into the specific activity of this compound against various pathogens could yield significant insights into its utility in treating infections.

- CNS Activity : The piperidine ring suggests potential psychoactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Cancer Research

Preliminary studies on related sulfonamide compounds indicate potential anticancer activity. The ability to inhibit specific pathways involved in tumor growth could be explored further with this compound.

- Mechanism of Action : Investigating how this compound interacts with cellular pathways involved in cancer proliferation could provide insights into its potential as an anticancer drug.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of other chemicals due to its reactive functional groups. This versatility makes it valuable in developing new materials or pharmaceuticals.

Agricultural Chemistry

Given the antimicrobial properties of sulfonamides, this compound could be explored for use in agricultural applications, such as fungicides or herbicides.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of sulfonamide derivatives, compounds similar to 2,4,5-trimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide were tested against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further research into its application as an antibiotic .

Case Study 2: CNS Activity

Research into piperidine derivatives has shown that modifications can enhance binding affinity to neurotransmitter receptors. A related study demonstrated that certain piperidine-based compounds exhibited selective activity against dopamine receptors, indicating potential applications in treating disorders such as schizophrenia or Parkinson's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key motifs with sulfonamide- and piperidine/piperazine-containing molecules described in the evidence. Below is a comparative analysis:

Key Observations

Sulfonamide Variations: The target compound’s 2,4,5-trimethylbenzenesulfonamide group contrasts with the sulfamoylamino-substituted benzenesulfonamides in 6k and 6l .

Heterocyclic Core: The target’s nicotinoyl-piperidine moiety differs from the piperazine rings in 6k/6l and the naphthyridine core in Goxalapladib . Piperidine’s reduced basicity (vs. piperazine) could influence pharmacokinetics, while the methylthio group on nicotinoyl may modulate electron density and metabolic stability.

Substituent Effects :

- Goxalapladib’s trifluoromethyl-biphenyl and 2-methoxyethyl-piperidine groups contribute to high molecular weight (718.8 vs. ~483.6 for the target), likely impacting bioavailability. The target’s smaller size and methylthio group may favor better membrane permeability.

Synthetic Feasibility: Yields for 6k/6l (60–65%) suggest moderate synthetic efficiency for sulfonamide-piperazine hybrids.

Research Findings and Implications

- Thermal Stability: The melting points of 6k/6l (210–218°C) indicate high crystallinity, likely due to hydrogen bonding from sulfamoylamino groups. The target’s trimethylbenzenesulfonamide may reduce intermolecular interactions, leading to a lower melting point (unreported).

- Biological Relevance: Goxalapladib’s naphthyridine core and fluorine-rich structure are optimized for atherosclerosis treatment, while sulfonamide-piperidine hybrids (e.g., 6k/6l) may target carbonic anhydrases or serotonin receptors. The target’s methylthio-nicotinoyl group could confer unique inhibition profiles against kinases or oxidoreductases.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 2,4,5-trimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide?

Methodological Answer:

The synthesis involves coupling a piperidin-4-ylmethylamine derivative with a sulfonamide-bearing benzene ring. Key parameters include:

- Solvent choice : Dichloromethane or ethanol for facilitating nucleophilic substitution and amide bond formation .

- Reagents : Use carbodiimides (e.g., DCC or EDC) to activate carboxylic acid intermediates, as demonstrated in analogous sulfonamide syntheses .

- Temperature : Maintain 0–5°C during coupling to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced: How can researchers reconcile contradictory data on this compound’s biological activity between in vitro and in vivo models?

Methodological Answer:

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or off-target effects. To address this:

- Perform comparative assays : Test the compound in parallel in vitro (cell lines) and in vivo (rodent models) under standardized dosing .

- Use metabolite profiling (LC-MS/MS) to identify active or inhibitory metabolites .

- Apply knockout models to isolate target pathways and validate mechanism-specific efficacy .

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients (90:10 to 50:50) to assess purity (>98%) .

- NMR spectroscopy : Confirm the presence of the methylthio group (δ 2.1–2.3 ppm for S-CH₃) and piperidine protons (δ 1.4–2.8 ppm) .

- High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺ at m/z ~504.2) .

Advanced: What strategies can elucidate the compound’s mechanism of action when structural analogs show divergent target affinities?

Methodological Answer:

- Conduct molecular docking studies using software like AutoDock Vina to predict binding modes to nicotinic acetylcholine receptors or sulfonamide-associated enzymes .

- Perform competitive binding assays with radiolabeled ligands (e.g., ³H-α-bungarotoxin) to quantify receptor occupancy .

- Apply phosphoproteomics to identify downstream signaling perturbations in treated cell lines .

Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to track degradation products .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

- Light exposure tests : Use ICH guidelines (Q1B) to assess photostability under UV/visible light .

Advanced: What is the role of the methylthio (-S-CH₃) group in modulating this compound’s bioactivity compared to other thioether derivatives?

Methodological Answer:

- Perform structure-activity relationship (SAR) studies : Synthesize analogs with -S-CH₂CH₃ or -S-CF₃ groups and compare IC₅₀ values in enzyme inhibition assays .

- Use X-ray crystallography to resolve the compound’s bound conformation in target proteins, highlighting sulfur-π interactions .

- Measure lipophilicity (logP) via shake-flask methods; methylthio groups typically enhance membrane permeability .

Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) for large batches .

- Exothermic reactions : Use jacketed reactors with temperature-controlled stirring to manage heat during coupling steps .

- Yield optimization : Employ Design of Experiments (DoE) to optimize molar ratios (e.g., 1.2:1 amine:acyl chloride) and reaction time .

Advanced: How can researchers validate the compound’s selectivity for a target protein in the presence of structurally similar off-targets?

Methodological Answer:

- Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against recombinant target and off-target proteins .

- Apply thermal shift assays (TSA) to monitor target stabilization via fluorescence-based melting curves .

- Perform RNAi silencing of off-targets in cellular models to isolate the compound’s primary mechanism .

Basic: What are the recommended storage conditions to maintain the compound’s stability over long-term studies?

Methodological Answer:

- Store in amber vials at -20°C under argon to prevent oxidation of the methylthio group .

- Prepare lyophilized aliquots for aqueous solubility studies to avoid hydrolysis .

- Conduct stability-indicating assays every 6 months via HPLC to monitor degradation .

Advanced: How can stereochemical variations in the piperidine ring impact the compound’s biological activity, and how can this be assessed?

Methodological Answer:

- Synthesize diastereomers via chiral resolution (e.g., using (+)- or (-)-tartaric acid) and compare activity in dose-response assays .

- Perform X-ray crystallography to determine absolute configuration and correlate with target binding .

- Use circular dichroism (CD) to study conformational flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.